

A Comparative Guide to Analytical Standards for 1H-Indole-2-methanol

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Compound of Interest

Compound Name: 1H-Indole-2-methanol

Cat. No.: B185676

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For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of commercially available analytical standards for **1H-Indole-2-methanol**, a key intermediate in the synthesis of various biologically active compounds. This guide includes a summary of supplier specifications, available analytical data, and detailed experimental protocols for common analytical techniques.

Comparison of Commercial 1H-Indole-2-methanol Standards

A variety of suppliers offer **1H-Indole-2-methanol** as an analytical standard. The table below summarizes the key specifications from prominent vendors to facilitate an objective comparison.

Specification	Sigma-Aldrich	Thermo Scientific	Amerigo Scientific
Product Name	1H-Indole-2-methanol	1H-Indole-2-methanol	1H-Indole-2-methanol
Purity	90% [1] [2] [3]	96% (≥95.0% by GC) [4] [5]	90% [6]
CAS Number	24621-70-3 [1]	24621-70-3 [4]	24621-70-3 [6]
Form	Solid [1] [3]	Solid [4]	Solid
Appearance	Not specified	White to light yellow to tan [4]	Not specified
Melting Point	72-78 °C [1] [3]	72°C to 78°C [4]	Not specified
Molecular Formula	C ₉ H ₉ NO [1]	C ₉ H ₉ NO [4]	C ₉ H ₉ NO [6]
Molecular Weight	147.17 [1]	147.17	147.17 [6]
Analytical Data	Certificate of Analysis available for specific lots. [1] [3]	Conforms to Infrared spectrum. [4]	Does not collect analytical data for this product. [6]

Note: The information provided is based on publicly available data from the suppliers' websites and may vary between different lots. It is recommended to always consult the Certificate of Analysis for the specific lot being used.

Experimental Data and Methodologies

Accurate characterization of analytical standards is crucial. Below are representative experimental protocols for the analysis of **1H-Indole-2-methanol** using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Experimental Protocol:

- Instrumentation: A standard GC-MS system, such as an Agilent 7890A GC coupled with a mass selective detector.^[7]
- Column: A non-polar capillary column, such as an Agilent 19091J-413 (30 m x 320 μ m x 0.25 μ m), is suitable for the separation of indole derivatives.^[7]
- Carrier Gas: Helium or Nitrogen at a constant flow rate.^[7]
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Hold: Maintain at 250 °C for 10 minutes.
- Injector Temperature: 250 °C.
- Injection Volume: 1 μ L.
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.^[7]
 - Mass Range: m/z 40-450.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Data Interpretation: The resulting mass spectrum can be compared against a reference library, such as the NIST Mass Spectral Library, for identification. The fragmentation pattern of **1H-Indole-2-methanol** would be expected to show a molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds. While a specific method for **1H-Indole-2-methanol** is not readily available

in the searched literature, a general method for indole derivatives can be adapted.

Experimental Protocol:

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water is commonly used for indole derivatives.
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Program:
 - Start with 10% B.
 - Linearly increase to 90% B over 20 minutes.
 - Hold at 90% B for 5 minutes.
 - Return to 10% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at 220 nm and 280 nm.
- Injection Volume: 10 μ L.
- Standard Preparation: Prepare a stock solution of the **1H-Indole-2-methanol** standard in methanol or acetonitrile and perform serial dilutions to create a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.

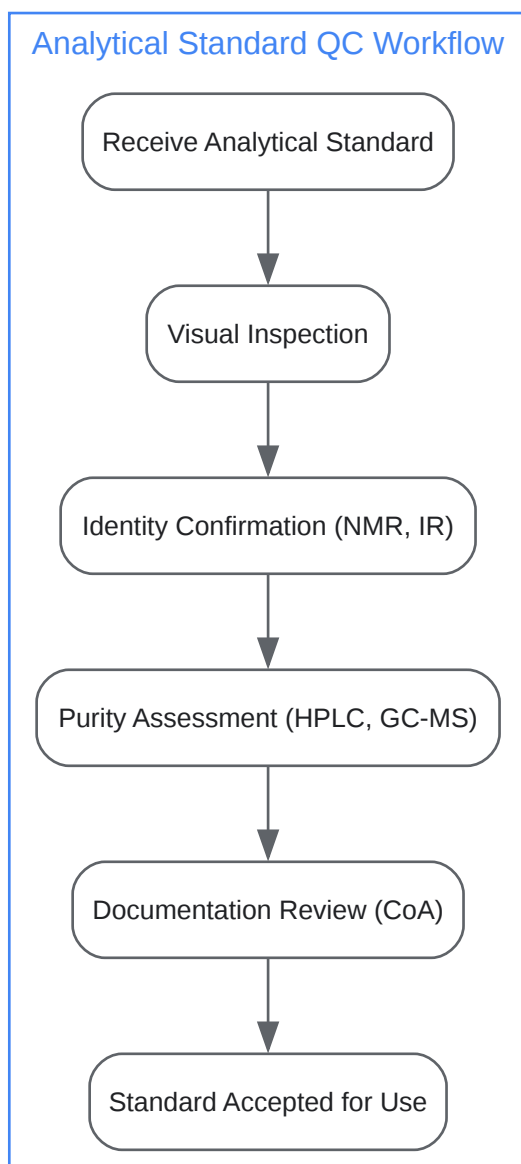
Experimental Protocol:

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve approximately 5-10 mg of the **1H-Indole-2-methanol** standard in 0.6-0.7 mL of the deuterated solvent.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on the concentration.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon-13 NMR spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - A larger number of scans will be required for adequate signal-to-noise.

Expected Chemical Shifts: The proton and carbon NMR spectra should be consistent with the structure of **1H-Indole-2-methanol**. The chemical shifts can be compared to predicted values or data from spectral databases like PubChem.[8]

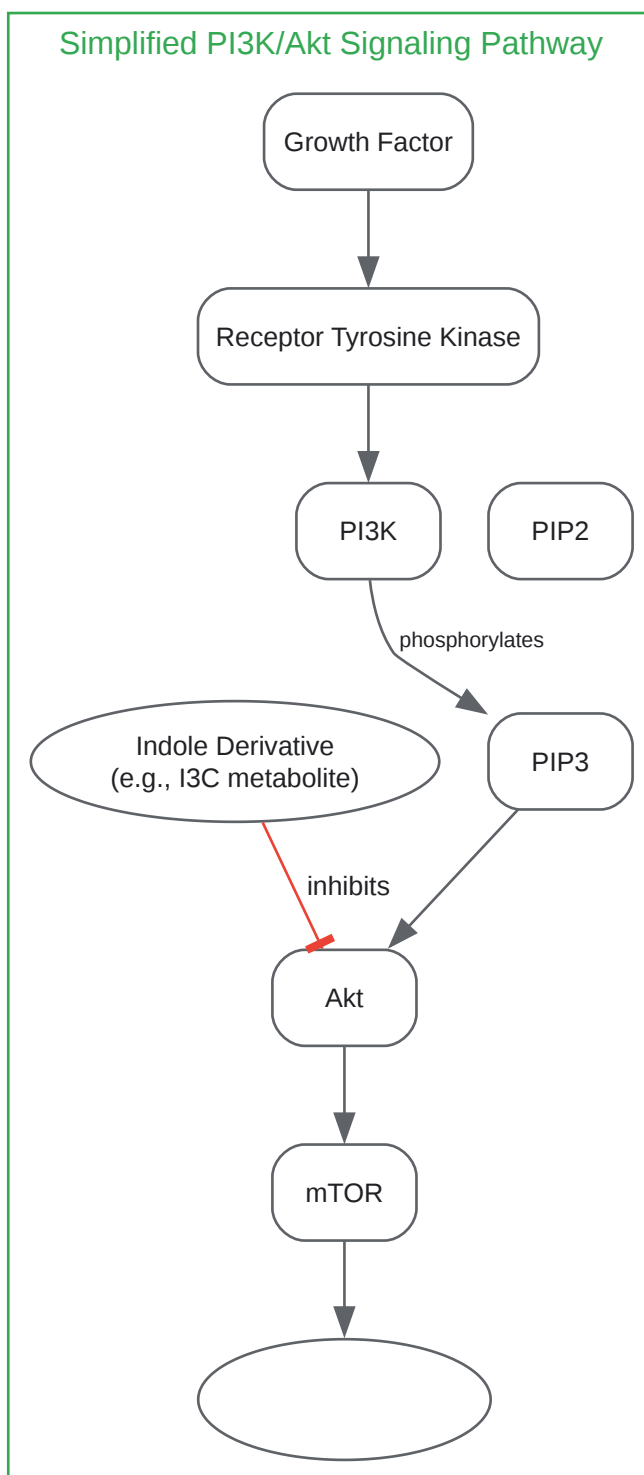
Workflow and Pathway Visualizations

To aid in understanding the analytical process, the following diagrams illustrate a typical workflow for the quality control of a **1H-Indole-2-methanol** analytical standard and a representative signaling pathway where indole derivatives are often studied.



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Analytical Standard Quality Control Workflow.



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Inhibition of the PI3K/Akt Pathway by Indole Derivatives.

This guide provides a foundational comparison of commercially available **1H-Indole-2-methanol** analytical standards. For critical applications, it is strongly recommended that researchers perform their own internal qualification and validation of these standards to ensure they meet the specific requirements of their assays.

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- To cite this document: BenchChem. [A Comparative Guide to Analytical Standards for 1H-Indole-2-methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185676#analytical-standards-for-1h-indole-2-methanol]

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